molecular formula C9H9Cl2NO B085266 2,2-Dichloro-n-(2-methylphenyl)acetamide CAS No. 14985-83-2

2,2-Dichloro-n-(2-methylphenyl)acetamide

Cat. No. B085266
CAS RN: 14985-83-2
M. Wt: 218.08 g/mol
InChI Key: AYWNNBNZROXRBJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,2-Dichloro-n-(2-methylphenyl)acetamide, also known as dichlobenil, is a herbicide that is widely used in agriculture. It is a white crystalline solid with a molecular weight of 233.12 g/mol. Dichlobenil is a member of the acetanilide herbicide family, which inhibits the growth of weeds by interfering with the synthesis of cell wall components.

Mechanism Of Action

The mechanism of action of 2,2-Dichloro-n-(2-methylphenyl)acetamide involves the inhibition of cell wall synthesis in plants. Specifically, 2,2-Dichloro-n-(2-methylphenyl)acetamide inhibits the synthesis of cellulose and hemicellulose, which are essential components of the plant cell wall. This results in the disruption of cell wall integrity, leading to the death of the plant.

Biochemical And Physiological Effects

Dichlobenil has been shown to have low toxicity to humans and animals. However, it can cause skin and eye irritation upon contact. In plants, 2,2-Dichloro-n-(2-methylphenyl)acetamide can cause stunting and chlorosis, which are symptoms of plant stress. Additionally, 2,2-Dichloro-n-(2-methylphenyl)acetamide has been shown to have an impact on soil microbial communities, which can affect soil health.

Advantages And Limitations For Lab Experiments

Dichlobenil is a widely used herbicide, which makes it readily available for laboratory experiments. Its mode of action is well understood, which allows for accurate and reproducible experiments. However, 2,2-Dichloro-n-(2-methylphenyl)acetamide is not suitable for experiments involving non-target organisms or ecosystems due to its potential impact on soil microbial communities.

Future Directions

There are several potential future directions for research on 2,2-Dichloro-n-(2-methylphenyl)acetamide. One area of interest is the development of new herbicides that have a lower impact on soil microbial communities. Additionally, there is potential for the use of 2,2-Dichloro-n-(2-methylphenyl)acetamide in the treatment of wood and water, as well as in the development of new biocides. Further research is also needed to understand the potential impact of 2,2-Dichloro-n-(2-methylphenyl)acetamide on non-target organisms and ecosystems.

Synthesis Methods

The synthesis of 2,2-Dichloro-n-(2-methylphenyl)acetamide involves the reaction of 2,6-dichloroaniline with 2-methylphenylacetic acid in the presence of a catalyst such as sodium hypochlorite. The reaction yields 2,2-Dichloro-n-(2-methylphenyl)acetamide as a white crystalline solid, which can be purified by recrystallization.

Scientific Research Applications

Dichlobenil has been extensively studied for its herbicidal properties. It is commonly used in agriculture to control the growth of weeds in crops such as cotton, soybeans, and wheat. Dichlobenil has also been studied for its potential use in other areas such as wood preservation, water treatment, and as a biocide.

properties

CAS RN

14985-83-2

Product Name

2,2-Dichloro-n-(2-methylphenyl)acetamide

Molecular Formula

C9H9Cl2NO

Molecular Weight

218.08 g/mol

IUPAC Name

2,2-dichloro-N-(2-methylphenyl)acetamide

InChI

InChI=1S/C9H9Cl2NO/c1-6-4-2-3-5-7(6)12-9(13)8(10)11/h2-5,8H,1H3,(H,12,13)

InChI Key

AYWNNBNZROXRBJ-UHFFFAOYSA-N

SMILES

CC1=CC=CC=C1NC(=O)C(Cl)Cl

Canonical SMILES

CC1=CC=CC=C1NC(=O)C(Cl)Cl

Other CAS RN

14985-83-2

Pictograms

Irritant

synonyms

2-methylenepentanedioic acid
2-MPA cpd
2MPA cpd
N-(2-methylphenyl)-2,2-dichloroacetamide

Origin of Product

United States

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